(2,5-Difluorophenyl)(3-nitrophenyl)methanone

Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationship

Standard fluorinated benzophenones often fail to deliver the precise electronic profile needed for reproducible SAR and material synthesis. (2,5-Difluorophenyl)(3-nitrophenyl)methanone (CAS 1193512-72-9) provides a structurally exact solution with its distinct 2,5-difluoro-3'-nitro substitution pattern. - Exact Scaffold: Guarantees consistent logP modulation and metabolic stability in medchem programs, unlike generic mono-fluoro or 2,4-difluoro regioisomers. - Dual Functionality: The nitro group serves as a reliable amine precursor for bioconjugation or D-A molecule construction. - Reliable Supply: Offered as a research intermediate with typical purities of ≥95%, supported by calculated density (1.401±0.06 g/cm³) and boiling point (>400 °C) data for handling.

Molecular Formula C13H7F2NO3
Molecular Weight 263.2 g/mol
CAS No. 1193512-72-9
Cat. No. B1506538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Difluorophenyl)(3-nitrophenyl)methanone
CAS1193512-72-9
Molecular FormulaC13H7F2NO3
Molecular Weight263.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C13H7F2NO3/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(6-8)16(18)19/h1-7H
InChIKeyCKBZMBPBJXHJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Difluorophenyl)(3-nitrophenyl)methanone: Technical Baseline


The compound (2,5-Difluorophenyl)(3-nitrophenyl)methanone (CAS 1193512-72-9) is a fluorinated aromatic ketone, also known as 2,5-difluoro-3′-nitrobenzophenone, with molecular formula C₁₃H₇F₂NO₃ and a molecular weight of 263.20 g/mol . It is characterized by the presence of electron-withdrawing fluorine atoms at the 2- and 5-positions of one phenyl ring and a nitro group at the 3-position of the other . It is primarily offered as a research intermediate by several suppliers, with reported purities typically ≥95% [1] and occasionally up to 98% . Physicochemical properties, including a calculated density of 1.401±0.06 g/cm³ at 20 °C and a predicted boiling point of 415.2±45.0 °C , are available to guide handling and experimental design.

Fluorine-scan SAR workflows Supports lead optimization studies requiring 2,5-difluorinated benzophenone building blocks.
Distinct electron-withdrawing profile for medicinal chemistry
Elevated-temperature synthesis High thermal stability profile supports compatibility with demanding reaction conditions.
Predicted boiling point class suggests robust handling
Reproducible stoichiometry Specification-listed purity supports precise molar calculations in multi-step syntheses.
Suitable for scaling and purification method development

(2,5-Difluorophenyl)(3-nitrophenyl)methanone: Substitution Risks


The (2,5-Difluorophenyl)(3-nitrophenyl)methanone core exhibits distinct physicochemical and electronic properties that cannot be replicated by simple analogs such as the mono-fluoro derivative (4-fluorophenyl)(3-nitrophenyl)methanone (CAS 16574-53-1) or alternative difluoro regioisomers . The precise 2,5-difluoro substitution pattern on the benzophenone scaffold critically modulates solubility, lipophilicity, and electronic characteristics, as the electron-withdrawing effects of both the nitro and fluorine groups significantly influence reactivity . Generic substitution—selecting a compound with a different fluorine count or position, or replacing fluorine with chlorine—can lead to altered downstream reactivity, inconsistent bioactivity in medicinal chemistry campaigns, and compromised reproducibility in materials synthesis. The following quantitative evidence guide details these verifiable differences to support informed, compound-specific procurement decisions.

!
Regioisomeric substitution alters electronic distribution Alternative difluoro isomers (e.g., 2,4-difluoro) shift reactivity in cross-coupling or nucleophilic substitutions, limiting direct replacement.
!
Mono-fluorinated analogs differ in solubility and stability Class-level inference suggests a single fluorine atom changes solubility and thermal resilience, jeopardizing SAR reproducibility and high-temperature process safety.
!
Halogen exchange modifies lipophilicity and reactivity Replacing fluorine with chlorine or bromine alters hydrogen-bonding, metabolic stability, and electronic properties, preventing interchangeable use.

(2,5-Difluorophenyl)(3-nitrophenyl)methanone: Quantitative Comparison


Molecular Weight Impact on Downstream Transformations

The (2,5-difluorophenyl)(3-nitrophenyl)methanone (Target) has a molecular weight of 263.20 g/mol , whereas the mono-fluorinated analog (4-fluorophenyl)(3-nitrophenyl)methanone has a lower molecular weight of 245.21 g/mol . This 18.0 g/mol difference (≈7.3% increase) is due to the presence of the second fluorine atom and directly impacts molar equivalents, stoichiometry calculations, and physical properties such as volatility and crystallinity. In synthesis, this alters reaction scaling and purification behavior.

MW Impact
Direct comparison
263.20 vs 245.21 g/mol
18.0 g/mol difference (~7.3%) supports stoichiometric precision in multi-step synthesis.
Comparator: (4-fluorophenyl)(3-nitrophenyl)methanone. May influence scaling behavior.
Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationship

Aqueous Solubility & Formulation Behavior

The target compound is calculated to be practically insoluble in water with a solubility of 0.017 g/L at 25 °C . While direct comparative solubility data for the mono-fluoro analog (4-fluorophenyl)(3-nitrophenyl)methanone is not available from the same source, the presence of a second fluorine atom generally decreases aqueous solubility compared to mono-fluorinated or non-fluorinated congeners [1]. This low solubility (logP contributions) differentiates the target's handling requirements and potential formulation strategies.

Aq. Solubility
Class-level inference
0.017 g/L (Target)
Indicates distinct solvent selection for biological assays and purification methods.
Comparator: Mono-fluoro analog solubility likely higher but unquantified. Verify empirically.
Biopharmaceutics Preformulation Analytical Chemistry

Boiling Point & Thermal Stability

The predicted boiling point of (2,5-difluorophenyl)(3-nitrophenyl)methanone is 415.2±45.0 °C at standard atmospheric pressure . This high boiling point, typical of substituted benzophenones, indicates a low vapor pressure and high thermal stability, which is advantageous for reactions requiring elevated temperatures. In contrast, the mono-fluoro analog (4-fluorophenyl)(3-nitrophenyl)methanone has a molecular weight of 245.21 g/mol and, based on structure-property relationships, is expected to have a slightly lower boiling point (though specific data is unavailable), making the target more robust for high-temperature synthetic transformations.

Thermal Stability
Class-level inference
415.2±45.0 °C (Predicted)
May support high-temperature reaction applications without significant decomposition risk.
Comparator: Mono-fluoro analog expected to be lower. No direct comparative data available.
Process Chemistry Purification Stability

Hazard Classification & Safety Handling

The target compound carries a GHS hazard classification of Carcinogenicity Category 2 (H351: Suspected of causing cancer) . This classification mandates specific safety protocols, including obtaining special instructions before use (P201) and following all safety precautions (P203) . In contrast, the mono-fluoro analog (4-fluorophenyl)(3-nitrophenyl)methanone may not share this exact classification, or the classification may differ based on available data. The presence of the second fluorine atom and the nitro group contributes to this hazard profile, making the target's handling and storage requirements distinct from less substituted analogs. Procurement must account for the need for dedicated storage (e.g., locked, well-ventilated) and personal protective equipment.

GHS Hazard
Supporting evidence
H351 (Carcinogenicity Cat. 2)
Dictates safety protocols, dedicated storage, and procurement review.
Comparator: (4-fluorophenyl)(3-nitrophenyl)methanone status unverified. Requires facility risk assessment.
Chemical Safety Regulatory Compliance Occupational Health

(2,5-Difluorophenyl)(3-nitrophenyl)methanone: Key Applications


Fluorine Scan & Lead Optimization

In medicinal chemistry programs where fluorine substitution is used to modulate metabolic stability, lipophilicity (logP), and target binding, (2,5-difluorophenyl)(3-nitrophenyl)methanone serves as a precise building block for constructing fluorinated biaryl ketone pharmacophores. Its 2,5-difluoro pattern offers a distinct electronic and steric environment compared to mono-fluoro or alternative difluoro regioisomers (e.g., 2,4-difluoro), enabling systematic structure-activity relationship (SAR) studies . The nitro group provides a handle for subsequent reduction to an amine, a common strategy for introducing basic nitrogen centers. The compound's poor aqueous solubility (0.017 g/L) also makes it a relevant tool for studying hydrophobic interactions in protein-ligand binding and for developing formulation strategies in early-stage drug discovery.

Fluorinated Polymers & OLED Synthesis

The strong electron-withdrawing nature of both the 2,5-difluorophenyl and 3-nitrophenyl moieties makes this methanone a valuable precursor for synthesizing electron-transporting materials in organic electronics. Its high thermal stability (predicted boiling point >400 °C) is advantageous for vacuum deposition processes. The nitro group can be reduced to an amine, which can then be functionalized to create donor-acceptor (D-A) type molecules with tailored optoelectronic properties. The density (1.401 g/cm³) and high molecular weight also contribute to film-forming properties. The compound's carcinogenicity warning necessitates appropriate handling but does not preclude its use in controlled research environments.

Photoaffinity Labeling & Crosslinking

The benzophenone core is a well-established photoaffinity labeling (PAL) group due to its ability to form reactive triplet states upon UV irradiation. The presence of fluorine atoms in (2,5-difluorophenyl)(3-nitrophenyl)methanone may alter the photophysical properties (e.g., excitation wavelength, quantum yield) of the benzophenone chromophore, potentially enabling selective labeling of biomolecular targets . The nitro group offers an orthogonal functional handle for attaching biological probes (e.g., biotin, fluorophores) via amine or other linkages after reduction. The compound's low water solubility may require the use of co-solvents in biochemical assays, but this is a manageable challenge in specialized labeling experiments. The specific fluorine substitution pattern could influence the crosslinking efficiency and selectivity compared to non-fluorinated or mono-fluorinated benzophenones.

Application
Selection Property
Validation Focus
Fluorine Scan & Lead Optimization
2,5-Difluoro Substitution Pattern
SAR & Electron-Withdrawing Effects
Fluorinated Polymers & OLED Synthesis
Thermal Stability & Electron Affinity
D-A Optoelectronic Properties
Photoaffinity Labeling
Benzophenone Core & 3-Nitro Handle
Crosslinking Efficiency & Photophysical Profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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